3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC19984267
Molecular Formula: C21H20FN3O4
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20FN3O4 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-fluoroquinazolin-4-one |
| Standard InChI | InChI=1S/C21H20FN3O4/c1-28-18-7-13-5-6-24(10-14(13)8-19(18)29-2)20(26)11-25-12-23-17-4-3-15(22)9-16(17)21(25)27/h3-4,7-9,12H,5-6,10-11H2,1-2H3 |
| Standard InChI Key | KZLQESPOKSQJMG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=C(C3=O)C=C(C=C4)F)OC |
Introduction
Synthesis Pathway
The synthesis of this compound is likely achieved through multistep organic reactions involving:
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Formation of the Quinazolinone Core:
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A quinazolinone scaffold is typically synthesized via cyclization reactions involving anthranilic acid derivatives and carbonyl-containing reagents.
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Introduction of the Fluorine Substitution:
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Fluorination at position 6 of the quinazolinone can be achieved using electrophilic fluorinating agents.
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Attachment of the Isoquinoline Moiety:
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The dimethoxy dihydroisoquinoline fragment is introduced via alkylation or reductive amination reactions.
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This synthetic strategy ensures structural complexity and functional diversity, making the compound suitable for biological evaluation.
Potential Biological Activities
Compounds with similar structural motifs have demonstrated diverse biological activities:
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Antimicrobial Potential:
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Anticancer Applications:
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Neurological Effects:
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Isoquinoline derivatives are studied for their role in modulating neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
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Research Findings on Related Compounds
Several studies have highlighted the pharmacological relevance of structurally related compounds:
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Quinazolinones as Antitumor Agents:
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Isoquinoline Derivatives for Antimicrobial Activity:
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Fluorinated Compounds in Drug Design:
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